molecular formula C5H11N3O2 B14455629 1-Isopropyl-3-methyl-3-nitrosourea CAS No. 72479-15-3

1-Isopropyl-3-methyl-3-nitrosourea

Cat. No.: B14455629
CAS No.: 72479-15-3
M. Wt: 145.16 g/mol
InChI Key: NLSJWYLQOHBMEB-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-3-nitrosourea is an organic compound belonging to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are widely studied for their potential applications in cancer treatment due to their ability to cross the blood-brain barrier. This compound is characterized by the presence of an isopropyl group, a methyl group, and a nitroso group attached to a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-3-nitrosourea can be synthesized through the nitrosation of 3-alkyl-1-arylureas. The process involves the use of sodium nitrite in 99% formic acid or isoamyl nitrite in chloroform. The latter method is preferred as it avoids the isomerization of 1-nitrosoureas to 3-nitroso isomers in the presence of acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of isoamyl nitrite in chloroform is common due to its effectiveness in producing the desired nitrosourea without significant by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-3-nitrosourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oximes and hydrazones.

    Reduction: Amines.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

1-Isopropyl-3-methyl-3-nitrosourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-3-nitrosourea involves its ability to alkylate DNA and proteins. This alkylation leads to the formation of cross-links and breaks in DNA strands, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer . The pathways involved include the formation of reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-3-methyl-3-nitrosourea is unique due to its specific combination of isopropyl and methyl groups, which influence its chemical reactivity and biological activity.

Properties

CAS No.

72479-15-3

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

1-methyl-1-nitroso-3-propan-2-ylurea

InChI

InChI=1S/C5H11N3O2/c1-4(2)6-5(9)8(3)7-10/h4H,1-3H3,(H,6,9)

InChI Key

NLSJWYLQOHBMEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C)N=O

Origin of Product

United States

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